2-Hydroxypropyl bis(2-hydroxyethyl)carbamate
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Overview
Description
2-Hydroxypropyl bis(2-hydroxyethyl)carbamate is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes two hydroxyethyl groups and a hydroxypropyl group attached to a carbamate backbone. This compound is often used as an intermediate in the synthesis of other chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypropyl bis(2-hydroxyethyl)carbamate typically involves the reaction of 2-hydroxyethyl carbamate with 2-hydroxypropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction can be represented as follows:
2-Hydroxyethyl carbamate+2-Hydroxypropyl isocyanate→2-Hydroxypropyl bis(2-hydroxyethyl)carbamate
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through various techniques such as distillation or crystallization to obtain the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxypropyl bis(2-hydroxyethyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The hydroxy groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-Hydroxypropyl bis(2-hydroxyethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polymers, resins, and other materials.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: The compound is employed in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-Hydroxypropyl bis(2-hydroxyethyl)carbamate involves its interaction with various molecular targets and pathways. The hydroxy groups in the compound can form hydrogen bonds with proteins and enzymes, affecting their structure and function. Additionally, the carbamate group can participate in nucleophilic and electrophilic reactions, leading to the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyethyl carbamate
- 2-Hydroxypropyl carbamate
- Bis(2-hydroxyethyl)carbamate
Uniqueness
2-Hydroxypropyl bis(2-hydroxyethyl)carbamate is unique due to its combination of hydroxyethyl and hydroxypropyl groups, which provide distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various compounds and materials, offering versatility in its applications.
Properties
CAS No. |
577991-70-9 |
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Molecular Formula |
C8H17NO5 |
Molecular Weight |
207.22 g/mol |
IUPAC Name |
2-hydroxypropyl N,N-bis(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C8H17NO5/c1-7(12)6-14-8(13)9(2-4-10)3-5-11/h7,10-12H,2-6H2,1H3 |
InChI Key |
HCTOWVPBFFWSEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)N(CCO)CCO)O |
Origin of Product |
United States |
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